molecular formula C13H11BrN2 B4914900 N-(4-Bromo-phenyl)-benzamidine

N-(4-Bromo-phenyl)-benzamidine

Cat. No.: B4914900
M. Wt: 275.14 g/mol
InChI Key: KISLNXLIXJPKKE-UHFFFAOYSA-N
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Description

N-(4-Bromo-phenyl)-benzamidine (CAS 2879-83-6) is a chemical compound of significant interest in scientific research. It belongs to the broader class of benzamide derivatives, which are recognized as privileged scaffolds in medicinal chemistry due to their diverse bioactivities . Researchers value these structures for their potential to exhibit various pharmaceutical activities, and they have been developed as agents with anti-tumor, antibacterial, and anti-Alzheimer's properties in related compounds . The bromine substituent on the phenyl ring can influence the molecule's electronic properties and is a common handle for further functionalization in synthetic chemistry, making it a valuable intermediate . As a benzamidine derivative, it may also serve as a key building block in organic synthesis and materials science. This product is intended for research and development purposes in a controlled laboratory setting. It is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate personal protective equipment and in accordance with all applicable local and national safety regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N'-(4-bromophenyl)benzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2/c14-11-6-8-12(9-7-11)16-13(15)10-4-2-1-3-5-10/h1-9H,(H2,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KISLNXLIXJPKKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NC2=CC=C(C=C2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49645428
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Synthetic Methodologies and Derivative Synthesis

Established Synthetic Pathways for N-(4-Bromo-phenyl)-benzamidine

The primary and most direct method for synthesizing this compound involves the reaction of a nitrile with an amine. Specifically, the condensation of benzonitrile (B105546) with 4-bromoaniline (B143363) is a common approach. This reaction is typically mediated by a Lewis acid catalyst.

One established method involves heating a mixture of benzonitrile and 4-bromoaniline in the presence of a Lewis acid such as aluminum chloride (AlCl₃), titanium tetrachloride (TiCl₄), or tin tetrachloride (SnCl₄). researchgate.netorgsyn.orgkyoto-u.ac.jp For instance, a general procedure involves mixing aniline (B41778) (in this case, 4-bromoaniline) and benzonitrile and adding anhydrous aluminum chloride. The mixture is then heated to high temperatures (e.g., 200°C). orgsyn.org After the reaction, the product is isolated by neutralization and purification. orgsyn.org A solvent-free method using TiCl₄ or SnCl₄ has also been developed, where the amine and nitrile are heated at 100–110°C to complete the reaction. researchgate.net

Another classical approach is the Pinner reaction. This two-step method begins with the acid-catalyzed reaction of a nitrile (benzonitrile) with an alcohol (like ethanol) to form a benzimidate ester hydrochloride, also known as a Pinner salt. This intermediate is then reacted with an amine (4-bromoaniline) to yield the desired N-substituted amidine. nih.govslideshare.net A significant limitation of the Pinner synthesis is the necessity for strictly anhydrous conditions. researchgate.net

The table below summarizes typical conditions for related N-arylbenzamidine syntheses, which are applicable to the target compound.

ReactantsCatalyst/ReagentSolventTemperatureYieldReference
Benzonitrile, AnilineAluminum Chloride (AlCl₃)None (Neat)200°C69–74% orgsyn.org
Benzonitrile, AnilineTitanium Tetrachloride (TiCl₄)None (Neat)100–110°C75% researchgate.net
Benzonitrile, AnilineTin Tetrachloride (SnCl₄)None (Neat)100–110°C71% researchgate.net
4-Bromobenzamidine, 1-dimethylamino-3-dimethylimmonio-1-(4-bromophenyl)-1-propeneSodium Ethoxide (NaOEt)Ethanol (EtOH)RefluxGood nih.gov

This table presents data for the synthesis of N-phenylbenzamidine and a related diarylpyrimidine, illustrating common conditions for amidine formation.

Optimizing the synthesis of this compound is crucial for achieving high yields and purity, which are essential for its subsequent applications. Key parameters that can be adjusted include the choice of catalyst, solvent, temperature, and reaction time.

For Lewis acid-mediated syntheses, the choice and amount of the catalyst are critical. Studies on similar N-arylbenzamidines have shown that both TiCl₄ and SnCl₄ are effective, with TiCl₄ sometimes providing slightly higher yields. researchgate.net The reaction temperature is also a significant factor; for example, in the AlCl₃-mediated synthesis of N-phenylbenzamidine, temperatures below 180°C result in a mixture that is too stiff to stir effectively. orgsyn.org

Purification methods are vital for obtaining a high-purity product. Common techniques include recrystallization from a suitable solvent, such as benzene (B151609) or ethanol. orgsyn.orgnih.gov In the AlCl₃ method, after the initial reaction, the molten product is poured into a hydrochloric acid solution, treated with activated carbon to remove impurities, and then precipitated by adding sodium hydroxide. orgsyn.org Column chromatography is another effective purification method. nih.gov

Screening of reaction conditions for related amidine syntheses has shown that the choice of base and solvent can significantly impact the outcome. For instance, in the optimization of iminoquinazoline formation from 2-amino-N′-arylbenzamidines, Hünig's base (i-Pr₂NEt) provided better yields than triethylamine (B128534) or pyridine. acs.org

In recent years, there has been a significant push towards developing more environmentally friendly, or "green," synthetic methods. For amidine synthesis, this includes using less toxic solvents, employing catalyst-free systems, and improving atom economy.

One green approach involves the use of biocatalysts. For the related formation of amide bonds, Candida antarctica lipase (B570770) B (CALB) has been used to catalyze the direct coupling of carboxylic acids and amines in green solvents like cyclopentyl methyl ether, achieving excellent yields without extensive purification. nih.gov While this is for amide synthesis, it points towards potential enzymatic routes for amidine formation.

The use of safer, bio-based solvents is another key aspect of green chemistry. For instance, 2-MeTHF has been used as a green alternative to toxic solvents like toluene (B28343) in copper-catalyzed Ullmann-Goldberg reactions, leading to significantly increased yields in some cases. nih.gov Such solvent substitutions could be applied to the synthesis of this compound to reduce its environmental impact. A method for synthesizing benzamidine (B55565) derivatives using an ionic liquid-supported nano-metal catalyst has also been disclosed, highlighting a recyclable and efficient catalytic system. google.com

Synthesis of this compound Derivatives

The this compound scaffold offers multiple sites for chemical modification, allowing for the synthesis of a diverse library of derivatives. These modifications can be targeted at the phenyl rings or the central amidine group.

The bromine atom on the phenyl ring is a key functional handle for derivatization, primarily through transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming new carbon-carbon bonds. This reaction can be used to couple this compound with various aryl or heteroaryl boronic acids. nih.govmdpi.comresearchgate.net For example, the Suzuki coupling of N-(4-bromophenyl)furan-2-carboxamide with different aryl boronic acids has been successfully demonstrated using a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and a base such as potassium phosphate (B84403) (K₃PO₄). nih.gov This methodology is directly transferable to this compound.

The Buchwald-Hartwig amination is another cornerstone of modern cross-coupling chemistry, enabling the formation of carbon-nitrogen bonds. wikipedia.orgrug.nl This reaction could be employed to replace the bromine atom with various amine nucleophiles, thus functionalizing the 4-position of the phenyl ring with different amino groups. The development of various generations of phosphine (B1218219) ligands has greatly expanded the scope of this reaction, allowing it to proceed under milder conditions with a wide range of substrates. wikipedia.orgrug.nl

The table below shows examples of Suzuki-Miyaura cross-coupling on a related N-(4-bromophenyl) substrate.

SubstrateCoupling PartnerCatalystBaseSolventYieldReference
N-(4-bromophenyl)furan-2-carboxamidePhenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane (B91453)83% nih.gov
N-(4-bromophenyl)furan-2-carboxamide4-Methylphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane79% nih.gov
N-(4-bromophenyl)furan-2-carboxamide4-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane75% nih.gov
5-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane80% mdpi.com

The amidine functional group itself is a versatile site for modification. N-alkylation can be performed on the amidine nitrogens, although regioselectivity can be a challenge as alkylation typically occurs at the more basic secondary amine. acs.org

N-arylation of the amidine can also be achieved, potentially through another Buchwald-Hartwig type coupling if one of the amidine N-H bonds can be selectively functionalized.

Furthermore, the amidine moiety is a valuable precursor for the synthesis of various heterocyclic compounds. Amidines are well-known to undergo condensation reactions with 1,3-dicarbonyl compounds to form pyrimidine (B1678525) rings, a reaction known as the Pinner pyrimidine synthesis. slideshare.netresearchgate.net They can also react with other bifunctional reagents to construct different heterocyclic systems. For example, N-arylbenzamidines have been used in rhodium-catalyzed oxidative annulation reactions with maleimides to synthesize complex polycyclic scaffolds. rsc.orgrsc.org Similarly, reactions with chalcones in the presence of an iron/iodine catalyst system can yield tetrasubstituted imidazoles. organic-chemistry.org

Isotopically labeled analogues of this compound are valuable tools for mechanistic studies, particularly in drug metabolism and protein binding assays. The synthesis of such analogues involves incorporating stable isotopes like ¹³C, ¹⁵N, or ²H, or radioisotopes like ¹¹C or ³H.

Methods for synthesizing ¹³C and ¹⁵N backbone-labeled amino acids and peptides are well-established and can be adapted for the synthesis of labeled precursors for this compound. researchgate.netnih.gov For example, ¹⁵N-labeled 4-bromoaniline could be synthesized and then used in the condensation reaction with benzonitrile to produce this compound with a ¹⁵N label on the aniline nitrogen. Similarly, using ¹³C-labeled benzonitrile would introduce a label at the amidine carbon.

The synthesis of radiolabeled compounds has also been reported for related structures. For instance, [Carbonyl-¹¹C]acyl amidines have been synthesized from aryl halides and amidines using palladium-mediated carbonylation with [¹¹C]carbon monoxide. This demonstrates the feasibility of introducing a radiolabel into the core structure.

This compound as a Precursor in Multi-Component Reactions

The application of this compound as a precursor in multi-component reactions (MCRs) for the synthesis of heterocyclic compounds is an area of growing interest in synthetic organic chemistry. MCRs offer significant advantages, including operational simplicity, reduction of waste, and the ability to construct complex molecular architectures in a single step from three or more reactants. The presence of the reactive amidine functionality, coupled with the bromo-substituted phenyl ring, makes this compound a versatile building block for generating diverse molecular scaffolds.

Research has demonstrated the utility of N-aryl benzamidines in various MCRs to produce a range of heterocyclic systems. While specific studies focusing exclusively on this compound are part of a broader research area, the principles of its reactivity can be inferred from reactions involving structurally similar benzamidine derivatives. These reactions often proceed through the nucleophilic character of the amidine nitrogen atoms, which can attack electrophilic centers, followed by cyclization and aromatization steps to yield stable heterocyclic products.

One notable application involves the synthesis of substituted imidazole (B134444) derivatives. In a pseudo-multicomponent reaction, this compound can react with α-haloketones. For instance, the reaction with 2-bromo-1-(4-bromophenyl)ethanone can lead to the formation of N-aroylmethyl-4-arylimidazoles. This transformation highlights the role of the amidine as a dinucleophilic species, participating in the construction of the imidazole core.

The following table summarizes a representative multi-component reaction involving a benzamidine derivative structurally related to this compound, illustrating the potential synthetic utility.

Reactant 1Reactant 2ProductYield (%)
Benzamidine2-Bromo-1-(4-bromophenyl)ethanone (2 equiv.)4-(4-Bromophenyl)-1-(2-(4-bromophenyl)-2-oxoethyl)-2-phenyl-1H-imidazole40

Data derived from studies on related benzamidine reactions.

Furthermore, the bromo-substituent on the phenyl ring of this compound offers a valuable handle for post-synthetic modification via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. This allows for the introduction of additional diversity into the final products, making this precursor particularly attractive for the generation of compound libraries for drug discovery and materials science applications.

While direct and extensive literature on the use of this compound in a wide array of named multi-component reactions is still developing, its structural motifs are well-represented in the synthesis of various heterocycles through MCR strategies. The continued exploration of its reactivity is expected to unveil novel and efficient pathways to complex and functionally rich molecules.

Chemical Reactivity and Mechanistic Investigations

Electrophilic and Nucleophilic Reactions Involving N-(4-Bromo-phenyl)-benzamidine

The this compound molecule possesses both nucleophilic and electrophilic centers, which dictates its reactivity. The amidine functional group contains a nucleophilic amino-type nitrogen and an electrophilic imine carbon atom.

Nucleophilic Character: The nucleophilicity of the amidine's nitrogen atoms is fundamental to many of its reactions. The free -NH2 group, in particular, is crucial for many transformations. acs.org This nucleophilic nature is exploited in metal-free oxidative cross-coupling reactions where this compound hydrochloride reacts with various ethyl arenes in the presence of iodine and tert-butyl hydroperoxide (TBHP) to yield α-ketoimides. rsc.org In these reactions, the amidine acts as the nucleophilic partner.

Electrophilic Character: Conversely, the imine carbon of the amidine group is electrophilic and susceptible to nucleophilic attack. This characteristic is central to the synthesis of the amidine itself, often prepared through the Pinner reaction or by treating a nitrile with an amine in the presence of a Lewis acid like titanium tetrachloride (TiCl4). researchgate.netnih.gov In a proposed mechanism for this synthesis, the Lewis acid coordinates to the nitrile, enhancing the electrophilicity of the carbon atom and facilitating the nucleophilic addition of the amine. researchgate.netnih.gov

Reactions of the 4-Bromophenyl Group: The bromine atom on the phenyl ring serves as a versatile functional handle. It can be readily substituted through palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. This allows for the arylation of the molecule, demonstrating the utility of the bromo-substituent as a leaving group in catalytic cycles. mdpi.commdpi.com

Cyclization Reactions and Formation of Heterocyclic Compounds Utilizing the Amidine Moiety

The amidine moiety is a key synthon for the construction of a wide variety of nitrogen-containing heterocyclic compounds. This compound and its derivatives are extensively used in cyclization reactions to generate scaffolds of significant biological and pharmaceutical interest.

The amidine group can act as a dinucleophile, reacting with various electrophilic partners to form five- or six-membered rings. Examples include the formation of pyrimidines, imidazoles, triazoles, and fused heterocyclic systems like quinazolines and benzimidazoles.

HeterocycleReactant(s)Key FindingsReferences
Pyrimidines α,β-Unsaturated Ketones[3+3] annulation-oxidation sequence. rsc.orgresearchgate.net
Imidazoles Vinyl Azides, Phenacyl Bromides, AldehydesCatalyst-free [3+2] cyclization with vinyl azides to form 2-(4-bromophenyl)-4-phenyl-1H-imidazole. acs.org
Arylacetic acid, CuSO4, 2,2′-bipyridylThree-component, one-pot cascade synthesis to yield multi-substituted imidazoles like 4-(4-bromophenyl)-1,2-diphenyl-1H-imidazole. thieme-connect.com
Triazoles Isothiocyanates, HydrazineMulti-step synthesis involving condensation and base-catalyzed cyclization to form substituted 1,2,4-triazoles. nih.govscribd.comscispace.com
Quinazolines 2-Amino-N′-(4-bromophenyl)benzamidine, Appel SaltOne-step reaction to yield 3-aryl-4-imino-3,4-dihydroquinazoline-2-carbonitriles. Yields are affected by the electronic nature of the N-aryl group. acs.orgacs.org
Benzimidazoles 1-Fluoro-2-nitrobenzene (B31998), CuClCopper-catalyzed reaction to form 2-(4-bromophenyl)-1H-benzimidazole. osi.lv
N′-(2-Bromophenyl)benzamidines, Co(acac)2Cobalt-catalyzed intramolecular C-N cross-coupling. psu.eduresearchgate.net

Catalytic Transformations Employing this compound or its Derivatives

Catalysis is pivotal in unlocking the synthetic potential of this compound, which primarily serves as a substrate in these transformations. Various transition metals are used to catalyze C-N, C-C, and C-O bond formations.

Catalyst SystemReaction TypeProduct(s)Key FeaturesReferences
Palladium(0) (e.g., Pd(PPh3)4) Suzuki Cross-CouplingArylated pyrimidinesThe bromine atom on the phenyl ring is substituted. mdpi.com
Copper (e.g., CuCl, CuSO4) Intramolecular Cyclization / N-Arylation2-ArylbenzimidazolesReaction of 1-fluoro-2-nitrobenzene with benzamidine (B55565) hydrochloride. osi.lv
Three-Component CascadeMulti-substituted imidazolesSimultaneous activation of C-H and N-H bonds. thieme-connect.com
N-Alkynylation / CyclizationQuinazolinesDirect construction from ortho-unsubstituted amidines. kyoto-u.ac.jp
Cobalt (e.g., Co(acac)2, Co-NPs) Intramolecular C-N Cross-CouplingBenzimidazolesCyclization of N′-(2-halophenyl)amidines. psu.eduresearchgate.net
Intramolecular CyclizationBenzoxazoles, Benzothiazoles, BenzimidazolesCobalt oxide nanoparticles (Co-NPs) used as a heterogeneous catalyst for cyclization cross-coupling. rsc.org
Iodine (Metal-Free) Oxidative Cross-Couplingα-KetoimidesIodine with TBHP catalyzes the C-H functionalization of ethyl arenes and subsequent coupling with the amidine. rsc.org

These catalytic methods offer efficient and selective pathways to complex molecules, often with the advantage of mild reaction conditions and broad functional group tolerance. The reusability of heterogeneous catalysts like cobalt nanoparticles has also been demonstrated. rsc.org

Reaction Kinetics and Thermodynamic Studies of this compound Reactions

While the synthetic utility of this compound is well-documented, detailed quantitative studies on its reaction kinetics and thermodynamics are less common in the available literature. Most reports focus on synthetic outcomes such as product yields rather than kinetic rate constants or thermodynamic parameters.

However, some qualitative insights into reactivity can be inferred. In the synthesis of 3-aryl-4-imino-3,4-dihydroquinazoline-2-carbonitriles, it was observed that the reaction yields were influenced by the electronic properties of the N-aryl substituent. acs.org When the aryl group was N-(4-bromo-phenyl), which contains an electron-withdrawing bromine atom, the product yield was lower (65%) compared to reactions with electron-rich aryl groups like 4-tolyl (81%) or 4-methoxyphenyl (B3050149) (73%). acs.org This suggests that electron-donating groups on the N-aryl ring may facilitate the reaction, likely by increasing the nucleophilicity of the amidine nitrogen involved in the cyclization process.

No specific thermodynamic data, such as the enthalpy (ΔH), entropy (ΔS), or Gibbs free energy (ΔG) of reaction for transformations involving this compound, were found in the surveyed literature. Such studies would be valuable for a more profound understanding of the driving forces behind its reactivity and for optimizing reaction conditions.

Elucidation of Reaction Mechanisms Through Experimental and Computational Approaches

The mechanisms of reactions involving this compound and its derivatives have been investigated through both experimental techniques, primarily mass spectrometry, and theoretical computational studies.

Experimental Mechanistic Elucidation: Mass spectrometry (MS) has been a powerful tool for probing the fragmentation pathways of N-aryl benzamidine derivatives, providing insights into their structure and reactivity. The electron ionization (EI) mass spectra of isomeric N-bromophenyl-2-aminobenzamidines show that dissociation is heavily influenced by an ortho effect. researchgate.net The ortho-isomer readily loses the bromine atom, forming an abundant and diagnostic [M - Br]+ ion. This dissociation is proposed to occur via a two-step intramolecular aromatic substitution reaction that proceeds through a distonic ion intermediate, which prevents the scrambling of ring hydrogens and favors the loss of the ortho substituent. researchgate.net The fragmentation patterns observed in mass spectrometry serve as a diagnostic tool to distinguish between different isomers. researchgate.netresearchgate.net

Proposed and Computationally-Supported Mechanisms: Several reaction mechanisms have been proposed for the synthesis of heterocyclic compounds from amidine precursors.

Benzimidazole (B57391) Formation (Copper-Catalyzed): A proposed mechanism involves an initial nucleophilic aromatic substitution (SNAr) of a nitro group by the benzamidine, followed by coordination of the resulting N-arylbenzamidine to the copper catalyst. This is followed by an intramolecular cyclization step to form the benzimidazole ring. osi.lv

Imidazole (B134444) Formation (Multi-component): For the synthesis of N-aroylmethyl-4-arylimidazoles, a detailed computational study was conducted to understand the reaction course and the observed regioselectivity, which helped to validate the proposed mechanism. mdpi.com

Pyrimidine (B1678525) Synthesis (Suzuki Coupling): Density Functional Theory (DFT) calculations have been applied to analyze the electronic and structural properties of pyrimidine derivatives synthesized from a (4-bromophenyl)pyrimidine precursor via a Suzuki coupling reaction, providing insights into their reactivity descriptors. mdpi.com

Cobalt-Catalyzed Cyclization: The catalytic cycle for the cobalt-catalyzed synthesis of benzimidazoles is thought to involve steps of oxidative addition of the aryl halide to the Co(0) center, coordination of the amidine nitrogen, and subsequent reductive elimination to form the C-N bond and regenerate the active catalyst. rsc.org

These studies, combining experimental evidence with computational modeling, are crucial for understanding the intricate pathways of these chemical transformations and for designing new, more efficient synthetic routes.

Based on a comprehensive search of available scientific literature, the detailed experimental data required to generate an article for "this compound" that strictly adheres to the requested outline is not available.

The search results consistently yield information for structurally related but distinct compounds, such as various N-(4-bromophenyl)benzamides , N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, or more complex amidines like 4-Bromo-N,N′-bis(4-methoxyphenyl)benzamidine.

Specifically, no published data could be located for the following required analyses of This compound :

Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy (COSY, HSQC, HMBC)

Advanced Mass Spectrometry Techniques (HRMS, fragmentation analysis)

Vibrational Spectroscopy (FT-IR, Raman) for Conformational and Bonding Analysis

Single-Crystal X-ray Diffraction Studies, including crystal packing, intermolecular interactions, or polymorphism.

Generating content for the requested outline without this specific data would require speculation or the use of information from inappropriate chemical analogs, which would not be scientifically accurate. Therefore, it is not possible to fulfill this request as instructed.

Advanced Structural Elucidation and Solid State Chemistry

Conformational Analysis and Dynamic Behavior in Solution and Solid State

In the solid state, the conformation of N-aryl benzamidines is primarily determined by crystal packing forces, which often favor a single, low-energy conformation. X-ray crystallography studies on related compounds reveal that the molecule is typically not planar, with significant torsion angles observed between the phenyl rings and the central amidine moiety. This deviation from planarity arises from steric hindrance between the aromatic rings.

In solution, N-(4-Bromo-phenyl)-benzamidine is expected to exhibit more complex dynamic behavior. This includes restricted rotation around the C-N single bonds and the potential for E/Z isomerization around the C=N double bond. The energy barriers for these processes are influenced by the electronic nature of the substituents on the aromatic rings and the polarity of the solvent.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating these dynamic processes in solution. Techniques such as variable-temperature NMR can be employed to study the rates of conformational exchange and determine the rotational energy barriers. For instance, the presence of distinct signals for atoms in magnetically non-equivalent environments at low temperatures, which coalesce at higher temperatures, is indicative of restricted rotation.

Computational modeling, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the conformational preferences and rotational energy barriers of N-aryl benzamidines. These theoretical studies can complement experimental data by mapping the potential energy surface associated with bond rotations and predicting the relative stabilities of different conformers.

Illustrative Conformational Data for a Representative N-Aryl Benzamidine (B55565)

The following table provides hypothetical yet representative data for the key torsional angles in an N-aryl benzamidine, illustrating the non-planar nature of such molecules in the solid state. This data is based on typical values observed for this class of compounds.

Torsion AngleDescriptionTypical Value (°)
C1-C7-N1-C8Rotation around the C(phenyl)-N bond30 - 60
C2-C1-C7-N1Rotation around the C(benz)-C(amidine) bond20 - 50
C7-N1-C8-C9Rotation around the N-C(phenyl) bond150 - 180

Note: The atom numbering corresponds to a standard IUPAC nomenclature for N-phenylbenzamidine.

Illustrative Rotational Energy Barriers for a Representative N-Aryl Benzamidine

This table presents hypothetical rotational energy barriers for a representative N-aryl benzamidine in solution, as might be determined by dynamic NMR studies or computational methods.

Rotational ProcessDescriptionTypical Energy Barrier (kcal/mol)
C(phenyl)-N RotationRotation around the single bond connecting the N-phenyl group to the amidine nitrogen.10 - 15
C(benz)-C(amidine) RotationRotation around the single bond connecting the benzoyl group to the amidine carbon.8 - 12
C=N IsomerizationInterconversion between E and Z isomers around the carbon-nitrogen double bond.> 20

It is important to emphasize that the data presented in these tables are illustrative and not experimentally determined values for this compound. Detailed experimental and computational studies would be necessary to definitively characterize the conformational and dynamic properties of this specific compound.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent in DFT) to determine the electronic structure and energy of a molecule.

Electronic Structure, Frontier Molecular Orbitals (HOMO-LUMO), and Charge Distribution

A theoretical investigation would typically begin with geometry optimization to find the most stable three-dimensional arrangement of the atoms. Following this, the electronic properties can be calculated.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO is the region from which an electron is most likely to be donated, indicating susceptibility to electrophilic attack. Conversely, the LUMO is the region most likely to accept an electron, indicating sites for nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. For related aromatic amides and anilines, the HOMO is often localized on the electron-rich phenyl rings, while the LUMO distribution can vary depending on the specific substituents.

Charge Distribution: Analysis of the charge distribution, often visualized through Molecular Electrostatic Potential (MEP) maps, reveals the electron-rich (negative potential) and electron-poor (positive potential) regions of a molecule. In N-(4-Bromo-phenyl)-benzamidine, the nitrogen atoms of the amidine group would be expected to be electron-rich, while the hydrogen atoms attached to them would be electron-poor. These sites are critical for understanding intermolecular interactions.

Prediction and Interpretation of Spectroscopic Properties

Computational methods can predict spectroscopic data, such as vibrational (Infrared and Raman) and electronic (UV-Visible) spectra. By calculating the vibrational frequencies, a theoretical IR spectrum can be generated, which aids in the assignment of experimental spectral bands to specific molecular motions (e.g., N-H stretching, C=N stretching, aromatic ring vibrations). Similarly, Time-Dependent DFT (TD-DFT) can predict the electronic transitions responsible for UV-Visible absorption, helping to interpret the observed spectra.

Global and Local Reactivity Descriptors

Based on the energies of the frontier orbitals, various reactivity descriptors can be calculated to quantify the chemical behavior of the molecule.

Global Descriptors: These parameters describe the reactivity of the molecule as a whole. They include chemical hardness (η), softness (S), electronegativity (χ), chemical potential (μ), and the electrophilicity index (ω). These descriptors are derived from the ionization potential and electron affinity, which can be approximated by the HOMO and LUMO energies, respectively.

Local Descriptors (Fukui Functions): To identify the most reactive sites within the molecule, local reactivity descriptors are used. Fukui functions indicate the change in electron density at a specific point in the molecule when an electron is added or removed. This allows for the precise identification of sites susceptible to nucleophilic, electrophilic, or radical attack.

Molecular Modeling of Reaction Pathways, Transition States, and Energy Barriers

Theoretical modeling can be used to simulate chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the lowest energy pathway from reactants to products. This involves locating the transition state—the highest energy point along the reaction coordinate—and calculating the activation energy barrier. This information is vital for understanding reaction mechanisms and predicting reaction rates and outcomes.

Prediction of Reactivity and Selectivity Profiles Based on Theoretical Parameters

The computational data gathered from quantum chemical calculations provide a foundation for predicting how this compound will behave in a chemical reaction. The calculated reactivity descriptors and charge distributions can predict whether the molecule will act as a nucleophile or an electrophile and at which specific atomic sites it is most likely to react. This predictive power is a cornerstone of modern chemical research, guiding synthetic efforts and the design of new molecules.

Analysis of Non-Covalent Interactions and Their Energetics

Non-covalent interactions, such as hydrogen bonds, halogen bonds, and π-stacking, are critical in determining the supramolecular structure and properties of molecular solids. Theoretical studies can identify and quantify these interactions. For this compound, potential interactions would include:

Hydrogen Bonding: Between the N-H groups of the amidine and suitable acceptors.

Halogen Bonding: Involving the bromine atom on the phenyl ring acting as an electrophilic "halogen bond donor."

π-π Stacking: Between the aromatic phenyl rings.

Computational tools like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots can visualize and characterize these weak interactions, providing insight into the forces that govern the crystal packing and molecular recognition behavior of the compound.

Applications As a Synthetic Scaffold and Ligand in Coordination Chemistry

N-(4-Bromo-phenyl)-benzamidine as a Key Intermediate in the Synthesis of Complex Organic Architectures

The strategic placement of a bromine atom on one of the phenyl rings of this compound renders it an excellent intermediate for the synthesis of more complex organic structures. The carbon-bromine bond is a key functional handle that allows for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This palladium-catalyzed reaction enables the formation of new carbon-carbon bonds by coupling the brominated aromatic ring with various aryl boronic acids.

This synthetic utility has been demonstrated in related N-(4-bromo-phenyl) carboxamide structures. For instance, N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide has been used as a platform to be arylated via Suzuki coupling, leading to a series of derivatives with moderate to good yields. mdpi.com Similarly, N-(4-bromophenyl)furan-2-carboxamide was synthesized and subsequently arylated using a triphenylphosphine (B44618) palladium catalyst to produce a range of analogues. nih.gov These examples underscore the principle that the N-(4-bromo-phenyl) moiety is a reliable scaffold for building molecular complexity. The bromine atom serves as a linchpin, allowing for the programmed introduction of diverse substituents, thereby enabling the generation of large libraries of compounds from a common intermediate. This approach is fundamental to creating complex, tetra-substituted aromatic systems, such as thiophene (B33073) derivatives, where bromination is a key step in the functionalization sequence. mdpi.com

Role in the Design and Construction of Novel Organic Molecules with Specific Functionalities

The N-(4-bromo-phenyl) structural motif is frequently incorporated into the design of novel organic molecules intended to exhibit specific biological or chemical functions. The benzamidine (B55565) functional group itself is of immense importance, and the addition of a bromophenyl group modifies the steric and electronic properties of the molecule, influencing its interactions with biological targets or its assembly into larger structures.

Researchers have designed and synthesized series of molecules built upon this and closely related scaffolds to target a range of applications:

FGFR1 Inhibitors: Derivatives of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide were designed and synthesized as novel inhibitors of fibroblast growth factor receptor-1 (FGFR1), which is implicated in non-small cell lung cancer. nih.gov

Antibacterial Agents: The N-(4-bromophenyl)furan-2-carboxamide scaffold has been used to develop compounds with antibacterial activity against clinically isolated drug-resistant bacteria, including A. baumannii and MRSA. nih.gov In another study, a semicarbazide (B1199961) containing a 4-bromophenyl moiety was identified as the most potent compound against Enterococcus faecalis. mdpi.com

Enzyme Inhibitors: N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide and its derivatives have been investigated as inhibitors of alkaline phosphatase, a crucial enzyme in many biological processes. mdpi.com

The following table summarizes the functional applications of molecules constructed around an N-(4-bromo-phenyl) core.

Core Scaffold Derivative Type Targeted Functionality Reference
4-bromo-benzamide4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivativesFGFR1 Inhibition (Anticancer) nih.gov
N-(4-bromophenyl)furan-2-carboxamideArylated analogues via Suzuki couplingAntibacterial (Drug-resistant strains) nih.gov
N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamideArylated analogues via Suzuki couplingAlkaline Phosphatase Inhibition, Antibacterial (XDR S. Typhi) mdpi.com
4-(morpholino-4-yl)-3-nitrobenzohydrazideSemicarbazide with a 4-bromophenyl moietyAntibacterial (Gram-positive bacteria) mdpi.com

Coordination Chemistry of this compound and its Analogues

The benzamidine moiety, with its N-C-N fragment, is an excellent chelating ligand for a wide variety of metal ions. Upon deprotonation, it forms the benzamidinate anion, which coordinates to metals through its two nitrogen atoms, creating a stable four-membered chelate ring.

The synthesis of metal complexes involving benzamidine and related ligands is typically achieved through the reaction of the protonated ligand with a suitable metal precursor. Common methods involve reacting the ligand with metal salts, such as chlorides, acetates, or nitrates, in an appropriate solvent like methanol, ethanol, or dimethylformamide. sapub.org The reaction is often carried out under reflux conditions to ensure completion. jocpr.com For instance, the synthesis of transition metal complexes with thiosemicarbazide (B42300) derivatives, which also coordinate via nitrogen atoms, involves refluxing the ligand with metal chlorides (e.g., CuCl₂, CoCl₂, NiCl₂) in a solvent like 1,4-dioxane (B91453). jocpr.com Similarly, coordination compounds of N,N'-di(4-bromophenyl)-4-hydroxycoumarin-3-carboximidamide were synthesized by reacting the ligand with Cu(II), Co(II), and Zn(II) salts in a 1:1 molar ratio. researchgate.net Benzamidine ligands are particularly noted for their ability to form complexes with dimetallic units, such as those of rhodium (Rh) and molybdenum (Mo). nih.gov

The formation and structure of coordination compounds with this compound and its analogues are confirmed using a suite of analytical techniques.

Spectroscopic Methods: FT-IR spectroscopy is crucial for observing the coordination of the benzamidine ligand. Upon complexation, shifts in the stretching frequencies of the C=N and N-H bonds are expected. UV-Visible spectroscopy provides information about the electronic transitions within the complex, which are influenced by the geometry and the nature of the metal-ligand bond. researchgate.net

The table below presents key bond lengths for a related benzamidine compound, illustrating the distinct amine and imine character in the free ligand.

Bond Bond Length (Å) Characteristic
C1–N11.3689 (19)Amine (single bond)
C1=N21.285 (2)Imine (double bond)
Data for 4-Bromo-N,N′-bis(4-methoxyphenyl)benzamidine from Pal & Hanan, 2009. nih.gov

Magnetic and Electronic Characterization: Techniques like Electron Spin Resonance (ESR) spectroscopy and magnetic susceptibility measurements are used to determine the electronic structure and geometry of paramagnetic complexes, such as those containing Cu(II) or Co(II). researchgate.net These methods help to establish, for example, whether a complex adopts a tetrahedral, square planar, or octahedral geometry.

While early theories like Crystal Field Theory (CFT) treated metal-ligand interactions as purely electrostatic slideshare.netgcnayanangal.com, it is now well-established that these bonds possess significant covalent character. dalalinstitute.com Modern computational methods, such as Density Functional Theory (DFT) and Molecular Orbital (MO) theory, provide a more accurate description of the bonding in these transition metal complexes. researchgate.net

MO theory describes the formation of bonding and anti-bonding orbitals resulting from the overlap of metal and ligand orbitals. The stability of the complex is related to the net energy decrease from placing electrons in the bonding molecular orbitals. dalalinstitute.combrahmanandcollege.org.in Theoretical studies can elucidate the electronic structure, correlate it with spectroscopic characteristics, and predict the reactivity of the complexes. researchgate.net

Experimentally, the stability of metal complexes in solution is quantified by their formation constants. For example, the formation constants for Co(II) and V(IV) complexes with a related ligand were determined spectroscopically to be 2.05 × 10⁶ and 6.29 × 10⁵, respectively. researchgate.net Thermodynamic parameters derived from such studies can indicate whether the complex formation is spontaneous and exothermic. researchgate.net

This compound in Supramolecular Assembly and Host-Guest Chemistry

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. This compound is well-suited for constructing such assemblies due to its array of functional groups capable of participating in these interactions.

Hydrogen Bonding: The benzamidine moiety contains both a hydrogen bond donor (the N-H group) and hydrogen bond acceptors (the lone pairs on the two nitrogen atoms). This allows for the formation of robust and directional hydrogen bonds, leading to self-assembly into structures like dimers, chains, or more complex three-dimensional networks. researchgate.net

π-π and C-H···π Interactions: The presence of two phenyl rings facilitates π-π stacking and C-H···π interactions, which are crucial for organizing the molecules in the solid state. nih.gov

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with Lewis basic sites (e.g., lone pairs on oxygen or nitrogen atoms) on adjacent molecules. This provides an additional, highly directional tool for guiding supramolecular assembly.

Crystal structure analyses of analogous compounds have confirmed the importance of these interactions. The structure of 4-Bromo-N,N′-bis(4-methoxyphenyl)benzamidine reveals weak N—H⋯N, C—H⋯O, and C—H⋯π interactions. nih.gov Similarly, in 4-bromo-N-phenylbenzamide, molecules are linked by N—H⋯O hydrogen bonds and C—H⋯π contacts to form a three-dimensional network. researchgate.net

In the context of host-guest chemistry , this compound can be incorporated into larger, pre-organized structures like macrocycles or molecular cages to act as hosts for smaller guest molecules. nih.govrsc.org The benzamidine unit can provide specific recognition sites for guests through hydrogen bonding, while the bromophenyl group can contribute to the shape of the binding cavity and potentially engage in halogen bonding with a suitable guest. supramolecularevans.comrsc.org The ability to design host molecules with precisely defined cavities and recognition sites is a cornerstone of supramolecular chemistry, with applications in sensing, catalysis, and separation. nih.govspringernature.com

Intermolecular Interaction Studies Non Biological Contexts or Mechanistic Biological Interactions

Binding Studies with Model Chemical Systems and Small Molecules

While specific binding studies of N-(4-Bromo-phenyl)-benzamidine with model chemical systems are not extensively documented in publicly available literature, the benzamidine (B55565) moiety is well-known for its ability to form strong non-covalent complexes with carboxylates and phosphates. This interaction is a key feature in its recognition by biological targets. Studies on related benzamidine derivatives have shown their capacity to bind to acidic heterocycles like tetrazoles. In such interactions, the benzamidinium group can form hydrogen bonds and salt bridges with the anionic counterpart. For instance, in a complex with a tetrazolate, the amidinium group's N-H groups can interact with the nitrogen atoms of the tetrazole ring. nih.gov

The binding affinity is influenced by the solvent environment and the specific substitutions on the benzamidine core. The presence of the 4-bromo-phenyl group in this compound introduces the possibility of halogen bonding, which could further modulate its binding to small molecules containing Lewis basic sites.

Investigation of Receptor-Ligand Interactions at a Molecular Level

The benzamidine scaffold is a common feature in the design of ligands for various receptors, particularly enzymes such as serine proteases. The fundamental interaction involves the positively charged benzamidinium group mimicking the side chain of arginine and binding to the negatively charged aspartate residue in the S1 pocket of these enzymes.

For this compound, the interaction with a receptor's binding site would be primarily governed by:

Electrostatic Interactions: The cationic amidinium group forms a salt bridge with anionic residues like aspartate or glutamate.

Hydrogen Bonding: The N-H protons of the amidinium group can act as hydrogen bond donors to acceptor groups within the binding pocket.

Hydrophobic Interactions: The phenyl and 4-bromophenyl rings can engage in hydrophobic interactions with nonpolar residues in the receptor. The bromine atom, being lipophilic, can enhance these interactions.

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen in the receptor's binding site.

Molecular modeling and structural studies of related benzamidine derivatives in complex with their target receptors have elucidated these binding modes. The specific orientation of the this compound molecule within a binding pocket would be a result of the interplay of these forces, aiming for the most energetically favorable conformation.

Fundamental Mechanistic Aspects of Enzyme-Inhibitor Interactions

Benzamidine and its derivatives are classic examples of competitive inhibitors for trypsin-like serine proteases. The inhibitory mechanism of this compound can be inferred from the extensive studies on these related compounds. The inhibitor binds reversibly to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzymatic reaction.

The key mechanistic features include:

Active Site Recognition: The benzamidine portion of the molecule is recognized by the S1 specificity pocket of the enzyme.

Competitive Inhibition: The inhibitor competes with the natural substrate for the same binding site. The extent of inhibition is dependent on the concentration of the inhibitor and the substrate.

Structure-Activity Relationship: The inhibitory potency of benzamidine derivatives is influenced by the substituents on the phenyl rings. A study on a series of 52 benzamidine derivatives as inhibitors of acrosin, a serine protease, demonstrated that all derivatives were more potent than the parent benzamidine. nih.gov The nature and position of the substituent can affect the binding affinity by influencing the electronic properties and steric fit of the inhibitor within the active site. The 4-bromo substituent in this compound is expected to contribute to its inhibitory potential through enhanced hydrophobic and potential halogen bonding interactions.

The table below summarizes the key interactions involved in the enzyme-inhibitor complex formation for a generic benzamidine derivative.

Interaction TypeInteracting Groups (Inhibitor)Interacting Groups (Enzyme Active Site)
Salt BridgeCationic AmidiniumAnionic Aspartate/Glutamate
Hydrogen BondingN-H of AmidiniumCarbonyl Oxygen, Hydroxyl groups
HydrophobicPhenyl ringsNonpolar amino acid side chains
Halogen BondingBromine atomLewis basic atoms (O, N, S)

Structure-Property Relationships Governing Intermolecular Recognition and Self-Assembly

The molecular structure of this compound dictates its potential for intermolecular recognition and self-assembly into supramolecular structures. The key structural features influencing these properties are the planar phenyl rings, the polar amidine group, and the bromine substituent.

Crystal structures of related compounds, such as 4-Bromo-N-phenylbenzamide, reveal the importance of hydrogen bonding and other weak interactions in the solid state. In this analogue, molecules are linked by N—H⋯O hydrogen bonds, forming chains. researchgate.net Furthermore, C—H⋯π contacts contribute to the formation of a three-dimensional network. researchgate.net

For this compound, similar interactions are expected:

N-H···N Hydrogen Bonds: The amidine group can form strong hydrogen bonds, leading to the formation of dimers or chains.

π-π Stacking: The aromatic phenyl rings can stack on top of each other, contributing to the stability of the assembly.

C-H···π Interactions: The hydrogen atoms on the phenyl rings can interact with the electron-rich π-system of adjacent molecules.

Halogen Bonding: The bromine atom can participate in halogen bonds (e.g., Br···N, Br···O, or Br···π interactions), which are directional and can play a significant role in directing the self-assembly process. mdpi.com The self-assembly of halogenated organic molecules is a known strategy for creating ordered structures on surfaces. arxiv.orgrsc.org

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(4-Bromo-phenyl)-benzamidine derivatives, and how can reaction yields be optimized?

Synthesis typically involves coupling reactions between 4-bromophenylamine and benzamidine precursors. Key steps include:

  • Protection/Deprotection Strategies : Use tert-butoxycarbonyl (Boc) groups to protect reactive amidine moieties during halogenation or sulfonation steps.
  • Catalytic Systems : Employ palladium-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura cross-coupling to introduce aryl bromides .
  • Purification : High-performance liquid chromatography (HPLC) with C18 reversed-phase columns and trifluoroacetic acid (TFA) eluents improves purity (>98% by HPLC) .
    Yield Optimization : Control temperature (0–6°C for boronic acid intermediates) and solvent polarity (e.g., CH₃CN/H₂O mixtures) to minimize side reactions .

Basic: What analytical techniques are critical for characterizing the structural and electronic properties of this compound derivatives?

  • X-ray Crystallography : Resolves bond angles (e.g., Pt–N–C angles in platinum complexes: ~120°) and hydrogen-bonding networks (O–H⋯N interactions with 2.5–2.8 Å distances) .
  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent effects (e.g., 4-bromo-phenyl groups show deshielded aromatic protons at δ 7.2–7.8 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular ions (e.g., m/z 438 [M+H]⁺ for brominated derivatives) .

Advanced: How do this compound derivatives interact with serine proteases like Factor Xa (FXa) or thrombin?

These derivatives act as arginine mimetics, targeting the S1 pocket of trypsin-like proteases:

  • FXa Inhibition : The benzamidine group binds to Asp189 in FXa’s active site, achieving sub-nanomolar Ki values (e.g., 6.3 nM for SF303) .
  • Thrombin Specificity : Bulky substituents (e.g., naphthylsulfonyl groups in NAPAP) enhance selectivity by occupying hydrophobic subpockets .
    Methodological Insight : Use molecular docking (e.g., AutoDock Vina) and surface plasmon resonance (SPR) to validate binding kinetics .

Advanced: What structure-activity relationship (SAR) principles guide the design of potent FXa inhibitors based on this compound scaffolds?

Key SAR considerations:

  • Amidine Substitution : Electron-withdrawing groups (e.g., bromo) enhance electrostatic interactions with Asp189 .
  • Aryl Linkers : Biphenyl or pyridyl linkers improve potency by engaging secondary binding sites (e.g., Tyr228 in FXa) .
  • Hydrophobic Moieties : 4-Methoxyphenyl or tetrahydroisoquinoline groups increase metabolic stability (logP < 3.5) .

Advanced: How does crystallographic data resolve contradictions in coordination geometries of metal-N-(4-Bromo-phenyl)-benzamidine complexes?

Platinum(II) complexes with This compound ligands exhibit distorted square-planar geometries:

  • Bond Angles : N–Pt–N angles deviate from 90° (e.g., 85–95°), influenced by steric hindrance from triphos ligands .

  • Non-Covalent Interactions : Chalcogen bonding (S⋯N, 2.538 Å) stabilizes thiadiazole-containing derivatives .
    Resolution Strategy : Compare experimental X-ray data (e.g., R factor < 0.03) with density functional theory (DFT) calculations .

Advanced: How can researchers address discrepancies in reported synthetic yields for this compound analogs?

Common sources of variability include:

  • Reagent Purity : Use anhydrous 4-bromophenylboric acid (stored at 0–6°C) to prevent hydrolysis .
  • Catalyst Loading : Optimize Pd catalyst (0.5–2 mol%) to balance cost and efficiency .
  • Workup Protocols : Acidic extraction (pH 3–4) minimizes amidine protonation losses .

Advanced: What role do non-covalent interactions (e.g., chalcogen bonding) play in the reactivity of this compound derivatives?

Chalcogen bonding (S/Se⋯N) directs regioselectivity in cycloaddition reactions:

  • Thiadiazole Synthesis : S⋯N interactions (2.5–2.8 Å) stabilize transition states in 1,3-dipolar cycloadditions .
  • Crystal Engineering : O–H⋯N hydrogen bonds (2.7 Å) form centrosymmetric dimers, influencing solubility and melting points .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.